

hDHODH-IN-15: A Technical Guide for Basic Research Applications

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Compound of Interest

Compound Name: hDHODH-IN-15

Cat. No.: B15573060

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Abstract

hDHODH-IN-15 is a small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting hDHODH, **hDHODH-IN-15** disrupts the synthesis of essential building blocks for DNA and RNA, leading to cytostatic and cytotoxic effects in rapidly proliferating cells. This makes it a valuable tool for basic research in areas such as cancer biology, immunology, and virology. This technical guide provides an in-depth overview of the core applications of **hDHODH-IN-15**, including its mechanism of action, experimental protocols, and the signaling pathways it modulates. While specific in vivo and crystallographic data for **hDHODH-IN-15** are limited in publicly available literature, this guide also incorporates established knowledge and protocols for the broader class of DHODH inhibitors to provide a comprehensive research framework.

Introduction to Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.^[1] This pathway is essential for the production of uridine, cytidine, and thymidine, which are vital for DNA and RNA synthesis.^[1] While most cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, rapidly dividing cells, such as

cancer cells and activated lymphocytes, are particularly dependent on the de novo pathway to meet their high demand for nucleotides.[1] This dependency makes hDHODH an attractive therapeutic target for various diseases, including cancer and autoimmune disorders.[2]

hDHODH-IN-15: Mechanism of Action

hDHODH-IN-15 functions as a potent inhibitor of the hDHODH enzyme.[3] By binding to the enzyme, it blocks the conversion of dihydroorotate to orotate, leading to a depletion of the intracellular pyrimidine pool.[1] This has several downstream consequences for the cell, primarily affecting DNA and RNA synthesis, which in turn leads to cell cycle arrest and the induction of apoptosis.[4]

Quantitative Data Presentation

The following tables summarize the available quantitative data for **hDHODH-IN-15** and provide a comparison with another well-characterized DHODH inhibitor, Brequinar.

Table 1: In Vitro Inhibitory Potency

Compound	Target	IC50	Source
hDHODH-IN-15	Rat Liver DHODH	11 μ M	[3]
Brequinar	Human DHODH	5.2 - 20 nM	[4]

Note: The IC50 value for **hDHODH-IN-15** was determined using rat liver DHODH, which should be considered when comparing its potency to inhibitors evaluated against the human enzyme. [4]

Table 2: Cellular Cytotoxicity

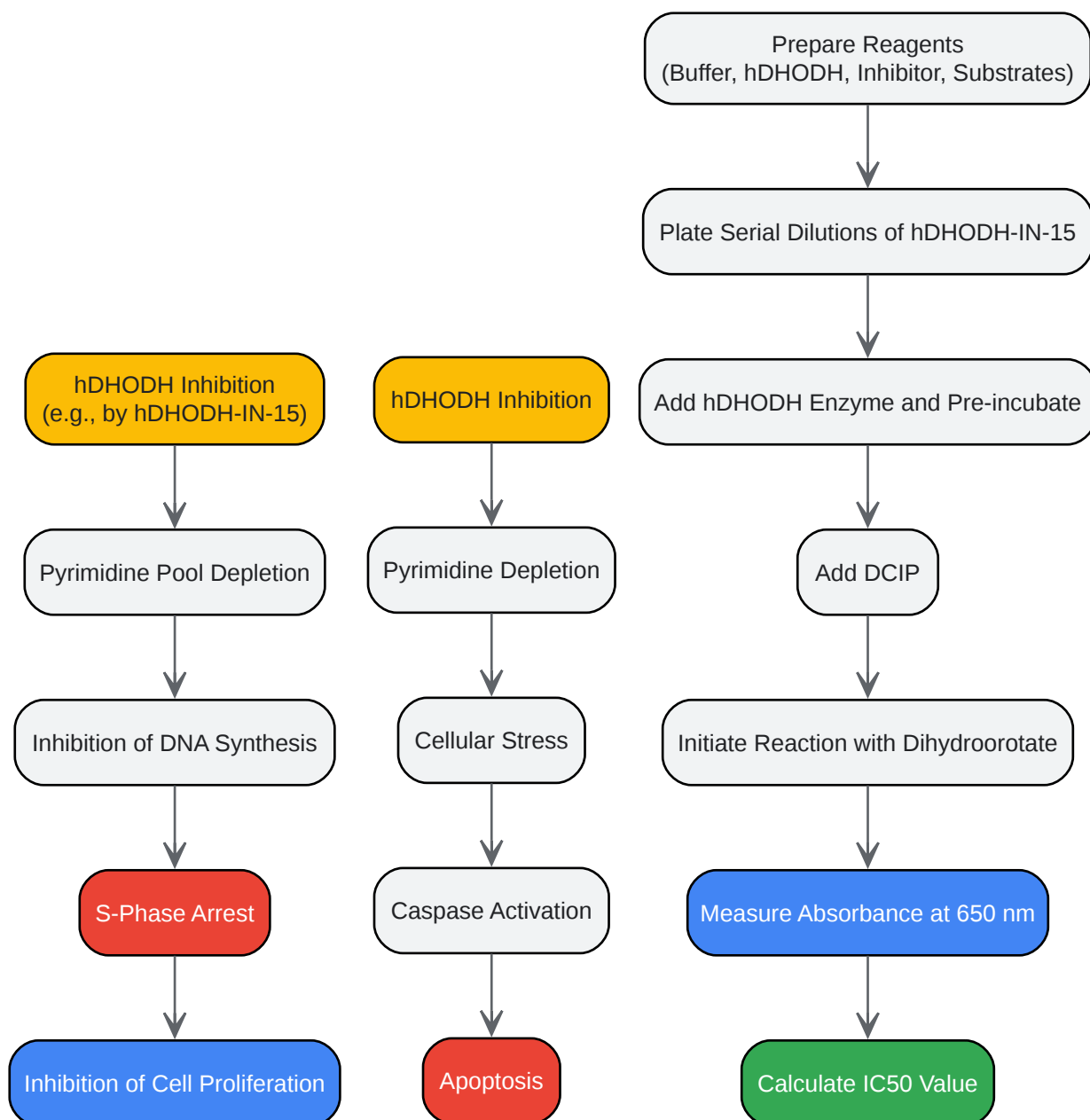
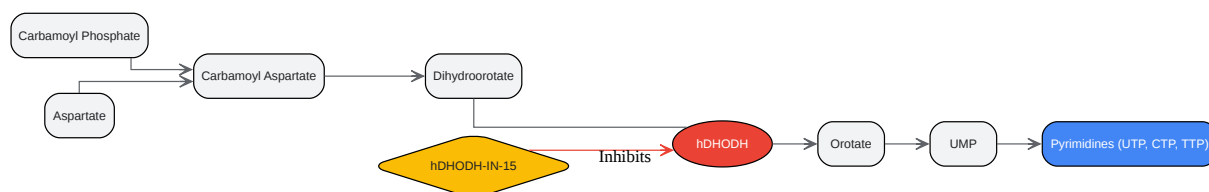
Compound	Cell Line(s)	Assay	IC50 / EC50	Source
hDHODH-IN-15	NCI-H226, HCT-116, MDA-MB-231	Cytotoxicity	950 - 2810 nM	Not explicitly cited

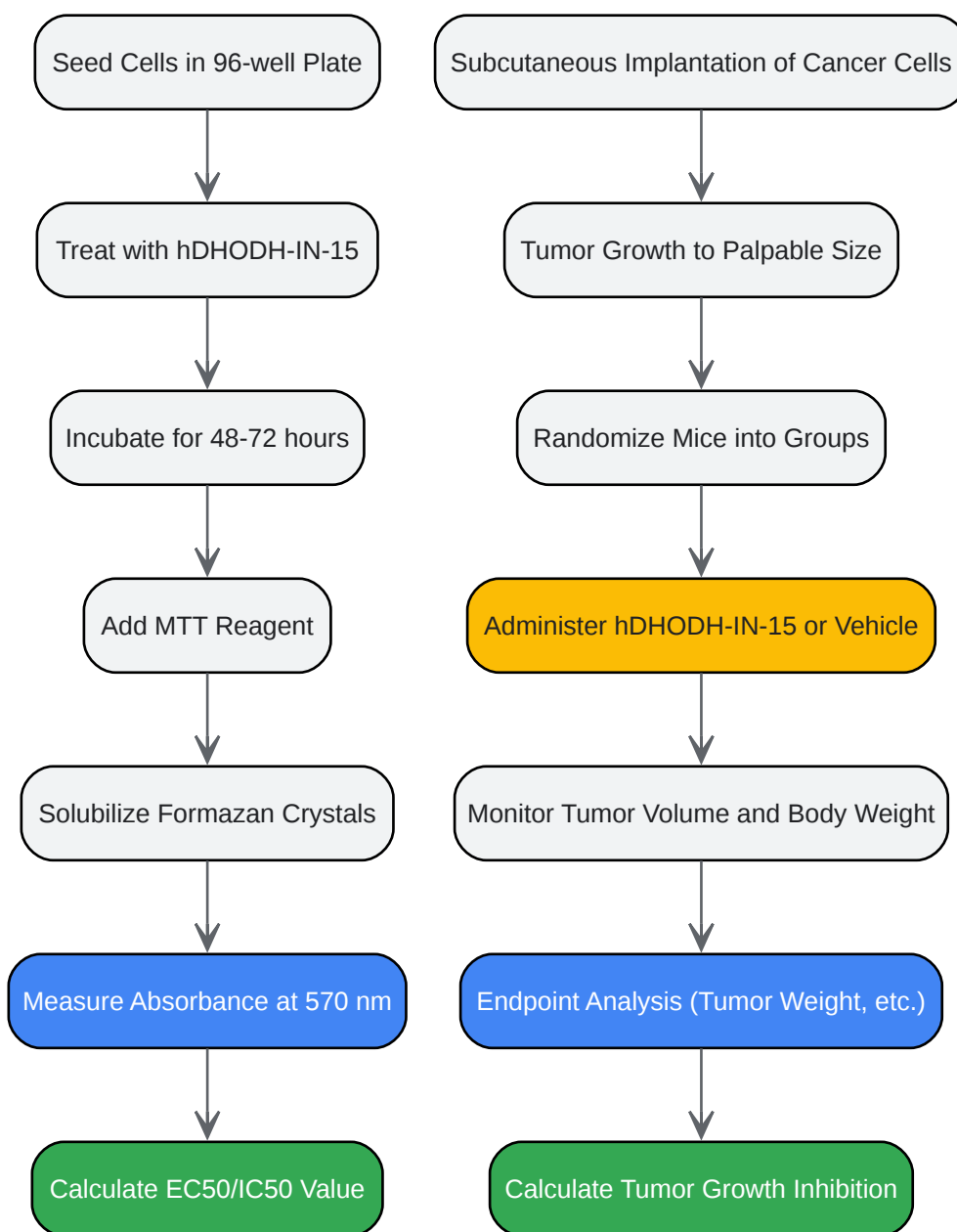
Signaling Pathways and Cellular Consequences of hDHODH Inhibition

The primary effect of hDHODH inhibition is the disruption of pyrimidine synthesis. However, this triggers a cascade of downstream cellular events and modulates several key signaling pathways.

De Novo Pyrimidine Biosynthesis Pathway

hDHODH-IN-15 directly inhibits a crucial step in this pathway, as illustrated below.





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